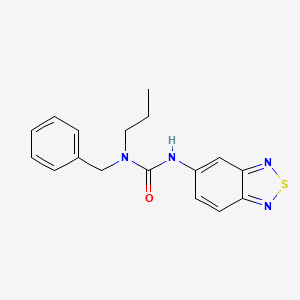
N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea, also known as BPU, is a chemical compound that has been studied extensively for its potential applications in various fields. BPU belongs to the class of benzothiadiazole derivatives, which have been found to exhibit a wide range of biological and pharmacological activities. In
作用機序
The mechanism of action of N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. In fungi, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been found to inhibit the activity of chitin synthase, which is involved in cell wall synthesis.
Biochemical and Physiological Effects:
N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been found to exhibit various biochemical and physiological effects, depending on the target organism and cell type. In cancer cells, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been shown to induce apoptosis, which is a programmed cell death process. N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has also been found to inhibit cell proliferation and migration. In fungi, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been shown to inhibit cell wall synthesis, leading to cell death. In insects, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been found to disrupt the nervous system, leading to paralysis and death.
実験室実験の利点と制限
N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has several advantages for lab experiments, such as its high potency and selectivity, low toxicity, and ease of synthesis. However, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea also has some limitations, such as its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea also has a short half-life in vivo, which can limit its therapeutic efficacy.
将来の方向性
There are several future directions for the research on N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea, such as the development of more potent and selective analogs, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. In medicine, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea could be further developed as a potential anticancer agent, either alone or in combination with other drugs. In agriculture, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea could be further developed as a potential herbicide or insecticide, with improved selectivity and safety. In material science, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea could be further explored as a building block for the synthesis of functional materials, such as sensors and devices.
Conclusion:
In conclusion, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea is a chemical compound that has been studied extensively for its potential applications in various fields. The synthesis of N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea involves the reaction of 2-aminobenzothiazole with benzyl isocyanate and propylamine in the presence of a catalyst. N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been found to exhibit various biological and pharmacological activities, such as anticancer, antiviral, antifungal, herbicidal, and insecticidal activities. The mechanism of action of N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea involves the inhibition of various enzymes and signaling pathways. N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has several advantages for lab experiments, such as its high potency and selectivity, low toxicity, and ease of synthesis. However, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea also has some limitations, such as its poor solubility and short half-life in vivo. There are several future directions for the research on N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea, such as the development of more potent and selective analogs, the investigation of its mechanism of action, and the exploration of its potential applications in various fields.
合成法
The synthesis of N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea involves the reaction of 2-aminobenzothiazole with benzyl isocyanate and propylamine in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The yield of N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been studied extensively for its potential applications in various fields, such as medicine, agriculture, and material science. In medicine, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been found to exhibit anticancer, antiviral, and antifungal activities. In agriculture, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been shown to have herbicidal and insecticidal properties. In material science, N'-2,1,3-benzothiadiazol-5-yl-N-benzyl-N-propylurea has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors.
特性
IUPAC Name |
3-(2,1,3-benzothiadiazol-5-yl)-1-benzyl-1-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-2-10-21(12-13-6-4-3-5-7-13)17(22)18-14-8-9-15-16(11-14)20-23-19-15/h3-9,11H,2,10,12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTCLVUDIWPQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(=O)NC2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7034056 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171167.png)
![methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5171182.png)
![3-[(3-fluorophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171199.png)
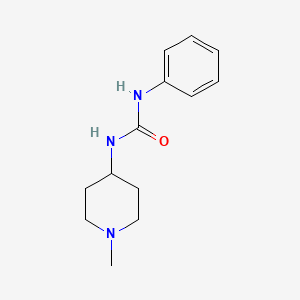
![1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5171204.png)
![3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5171210.png)
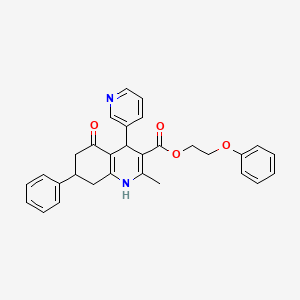
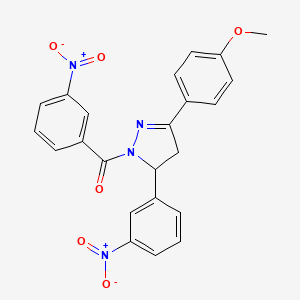
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzothiazole](/img/structure/B5171228.png)
![4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5171229.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5171239.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5171240.png)
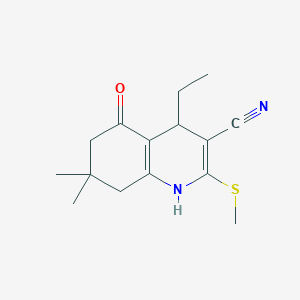
![6-[5-(3-bromophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5171266.png)